![molecular formula C11H15FN2OS B2387445 (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 2034517-09-2](/img/structure/B2387445.png)
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone, also known as FETM, is a chemical compound with potential applications in scientific research. FETM belongs to the class of piperazine derivatives and has a molecular formula of C14H18FN3OS.
Scientific Research Applications
Antibacterial Activity
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone: has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules combining this compound with thiazolidinedione to enhance its antibacterial activity. These hybrids were designed to target DNA gyrase, a crucial enzyme in Gram-negative bacteria. By preventing biofilm formation, they exhibited promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .
Anticancer Potential
While cytotoxicity assays were performed at a concentration of 50 µM, further studies could explore the potential of this compound against cancer cells. Investigating its effects on cell viability, apoptosis, and cell cycle progression may reveal its anticancer properties .
ENT2 Inhibition
A related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine , selectively inhibits equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition may have implications in various physiological processes, including neurotransmission and nucleoside homeostasis .
Other Potential Applications
Additional areas for exploration include antioxidant, antihypertensive, and antidiabetic effects. Piperazine derivatives have demonstrated activity in these fields, and further studies could reveal the potential of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone .
Mechanism of Action
Target of Action
The primary target of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and has been identified as a potential therapeutic target for substance use disorders .
Mode of Action
The compound interacts with the D3 dopamine receptor, acting as a ligand . It binds to the receptor with high affinity, which can lead to changes in the receptor’s activity
Pharmacokinetics
The compound’s solubility could be a factor influencing its bioavailability .
Result of Action
The result of the compound’s action on the D3 dopamine receptor could potentially lead to changes in dopamine signaling. This could, in turn, influence the functions associated with this pathway, such as reward and pleasure . .
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNPKCQRVMATBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone |
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